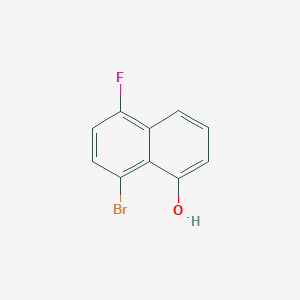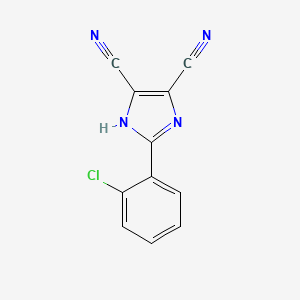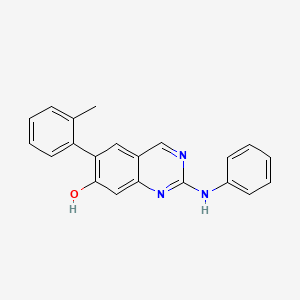
2-Anilino-6-(2-methylphenyl)quinazolin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with ortho-toluidine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Phenylamino)-6-(m-tolyl)quinazolin-7-ol
- 2-(Phenylamino)-6-(p-tolyl)quinazolin-7-ol
- 2-(Phenylamino)-6-(o-anisyl)quinazolin-7-ol
Uniqueness
2-(Phenylamino)-6-(o-tolyl)quinazolin-7-ol is unique due to its specific substitution pattern on the quinazoline ring. This structural variation can lead to different chemical and biological properties compared to its analogs, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
914393-25-2 |
|---|---|
Formule moléculaire |
C21H17N3O |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-anilino-6-(2-methylphenyl)quinazolin-7-ol |
InChI |
InChI=1S/C21H17N3O/c1-14-7-5-6-10-17(14)18-11-15-13-22-21(24-19(15)12-20(18)25)23-16-8-3-2-4-9-16/h2-13,25H,1H3,(H,22,23,24) |
Clé InChI |
HDOUYIWSYDGDHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=C3C(=C2)C=NC(=N3)NC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
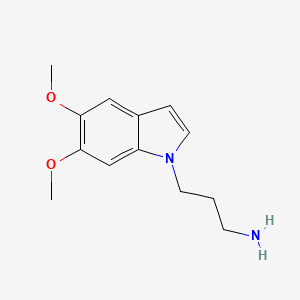
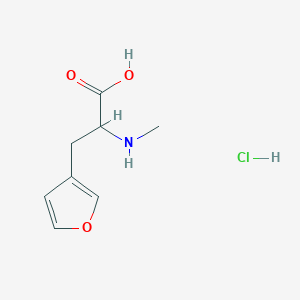
![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
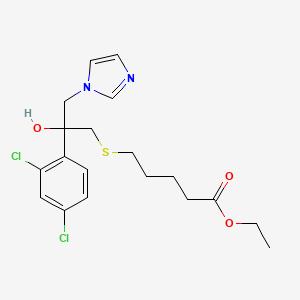
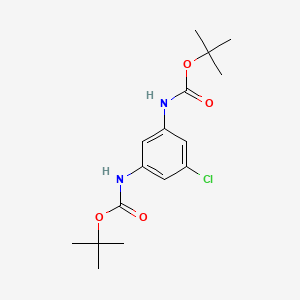
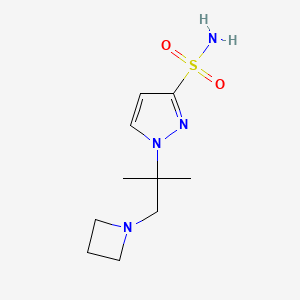
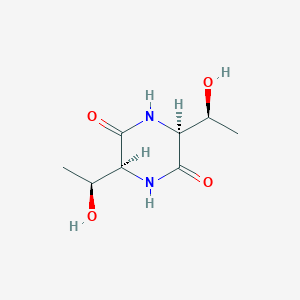
![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)

![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)
